molecular formula C5H10O3 B1313270 (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 204509-32-0

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1313270
CAS No.: 204509-32-0
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-CRCLSJGQSA-N
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Description

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of tetrahydrofuran, featuring a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position. Its unique stereochemistry makes it a valuable intermediate in the synthesis of complex molecules.

Scientific Research Applications

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of a suitable precursor. One common method is the reduction of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalytic hydrogenation is also common, where a catalyst such as palladium on carbon is employed to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to (3S,5R)-5-(hydroxymethyl)tetrahydrofuran using stronger reducing agents.

    Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: (3S,5R)-5-(carboxymethyl)tetrahydrofuran-3-ol.

    Reduction: (3S,5R)-5-(hydroxymethyl)tetrahydrofuran.

    Substitution: (3S,5R)-5-(hydroxymethyl)-3-tosyltetrahydrofuran.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing processes such as DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • (2R,3S,5R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-ol
  • (2R,3S,5R)-5-(2-amino-6-(2-(benzyloxy)propoxy)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Uniqueness

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological systems. This makes it a valuable compound for the synthesis of stereochemically pure pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

(3S,5R)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443918
Record name (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204509-32-0
Record name (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

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